Xylitol 5-phosphate(2-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

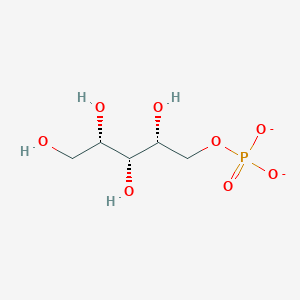

Xylitol 5-phosphate(2-) is dianion of xylitol 5-phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It derives from a xylitol. It is a conjugate base of a xylitol 5-phosphate.

Scientific Research Applications

Dental Health Applications

Xylitol and its derivatives, including Xylitol 5-phosphate(2-), have been extensively studied for their role in oral health, particularly in preventing dental caries.

- Mechanism of Action : Xylitol inhibits the growth of Streptococcus mutans, a primary bacterium responsible for tooth decay. Research indicates that Xylitol 5-phosphate(2-) may contribute to this effect by altering the metabolic pathways of these bacteria, leading to reduced acid production and plaque formation .

- Clinical Studies : In controlled trials, the use of xylitol-containing products has shown significant reductions in dental caries incidence among children. For instance, one study reported that children whose mothers consumed xylitol exhibited a 71% lower occurrence of caries compared to those whose mothers used fluoride varnish . The presence of Xylitol 5-phosphate(2-) likely enhances these protective effects.

Metabolic Regulation

Xylitol and its phosphate derivatives play a role in metabolic processes, particularly concerning insulin sensitivity and glucose metabolism.

- Insulin Sensitivity : Studies have demonstrated that Xylitol 5-phosphate(2-) may prevent non-esterified fatty acid (NEFA)-induced insulin resistance. In animal models, co-infusion of xylitol during hyperinsulinemic clamps improved glucose uptake and glycogen synthesis, suggesting that Xylitol 5-phosphate(2-) could be beneficial in managing metabolic disorders such as type 2 diabetes .

Pharmaceutical Applications

The pharmaceutical industry is exploring the use of Xylitol 5-phosphate(2-) in various formulations due to its beneficial properties.

- Anti-inflammatory Effects : Research indicates that xylitol and its derivatives may possess anti-inflammatory properties, which could be harnessed in developing treatments for inflammatory conditions . The modulation of cytokine expression by Xylitol 5-phosphate(2-) suggests potential therapeutic uses in conditions like arthritis or other inflammatory diseases.

- Respiratory Health : Xylitol has been shown to reduce the incidence of respiratory infections, particularly acute otitis media. Its role in modulating bacterial growth and biofilm formation can be attributed to the presence of Xylitol 5-phosphate(2-) .

Biotechnological Applications

Xylitol 5-phosphate(2-) is also being investigated for its utility in biotechnological processes.

- Biopolymer Synthesis : The compound can serve as a substrate for microbial fermentation processes aimed at producing biopolymers or other valuable metabolites. Its metabolic pathway in microorganisms like Streptococcus mutans indicates potential applications in developing sustainable bioprocesses .

- Tissue Regeneration : In tissue engineering, xylitol derivatives are being explored for their roles in cell signaling and regeneration processes, potentially aiding in wound healing and tissue repair strategies .

Case Studies and Research Findings

Properties

Molecular Formula |

C5H11O8P-2 |

|---|---|

Molecular Weight |

230.11 g/mol |

IUPAC Name |

[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl] phosphate |

InChI |

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/p-2/t3-,4+,5+/m0/s1 |

InChI Key |

VJDOAZKNBQCAGE-VPENINKCSA-L |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O |

Canonical SMILES |

C(C(C(C(COP(=O)([O-])[O-])O)O)O)O |

Synonyms |

xylitol 5-P xylitol 5-phosphate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.